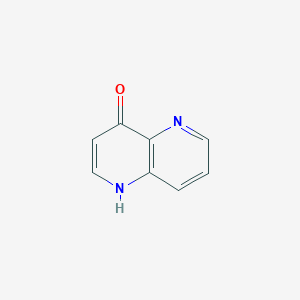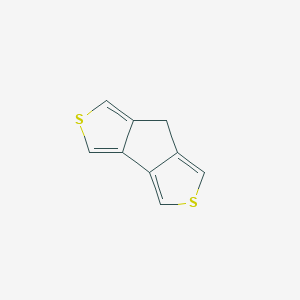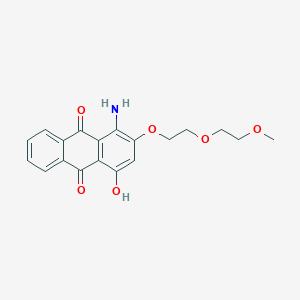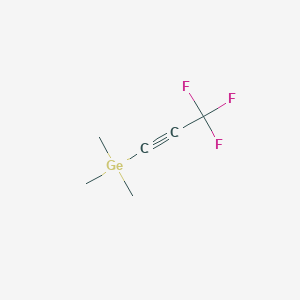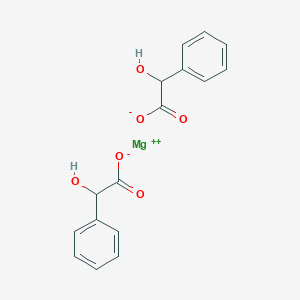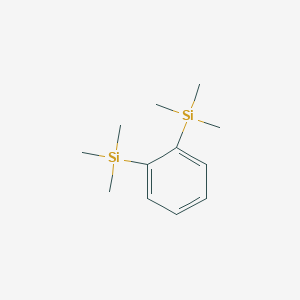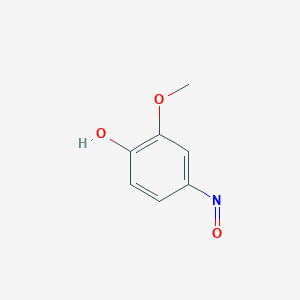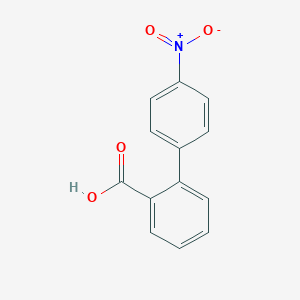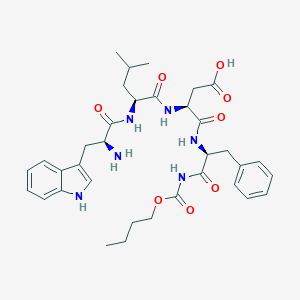
Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide, commonly known as Boc-Trp-Leu-Asp-Phe-NH2, is a synthetic peptide that has gained attention in the field of biochemistry and pharmacology due to its potential applications in scientific research.
作用機序
The mechanism of action of Boc-Trp-Leu-Asp-Phe-NH2 depends on its specific application. In general, it can act as a substrate for enzymes or interact with other molecules through its amino acid side chains. The tryptophan and phenylalanine residues, for example, can participate in hydrophobic interactions, while the aspartic acid residue can form salt bridges with positively charged residues.
Biochemical and Physiological Effects:
Boc-Trp-Leu-Asp-Phe-NH2 has been shown to have various biochemical and physiological effects, depending on the specific context in which it is used. It can, for example, inhibit the activity of proteases and peptidases, modulate the activity of receptors and ion channels, and affect the folding and stability of proteins. It has also been used as a tool for investigating the transport and metabolism of peptides in cells and tissues.
実験室実験の利点と制限
One advantage of using Boc-Trp-Leu-Asp-Phe-NH2 in lab experiments is its synthetic nature, which allows for precise control over its composition and structure. It is also relatively stable and can be easily modified with different chemical groups. However, its use can be limited by its cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
For the use of Boc-Trp-Leu-Asp-Phe-NH2 in scientific research include its application in the development of new drugs and therapies, as well as its use as a tool for investigating the structure and function of proteins and peptides. It may also be used in the development of new analytical techniques for studying biological molecules and their interactions.
In conclusion, Boc-Trp-Leu-Asp-Phe-NH2 is a synthetic peptide that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in the field of biochemistry and pharmacology.
合成法
The synthesis of Boc-Trp-Leu-Asp-Phe-NH2 involves the solid-phase peptide synthesis method. This process involves the sequential addition of protected amino acids to a solid support, followed by their deprotection to yield the desired peptide. In the case of Boc-Trp-Leu-Asp-Phe-NH2, the Boc group is used as the protecting group for the N-terminal amino group, while the side chains of the other amino acids are protected with suitable protecting groups. The final product is obtained by cleaving the peptide from the solid support and deprotecting the side chains.
科学的研究の応用
Boc-Trp-Leu-Asp-Phe-NH2 has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. It has also been used as a substrate for proteases and peptidases, as well as a model peptide for investigating the folding and stability of proteins.
特性
CAS番号 |
17554-05-1 |
|---|---|
製品名 |
Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide |
分子式 |
C35H46N6O8 |
分子量 |
678.8 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-(butoxycarbonylamino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N6O8/c1-4-5-15-49-35(48)41-34(47)28(17-22-11-7-6-8-12-22)39-33(46)29(19-30(42)43)40-32(45)27(16-21(2)3)38-31(44)25(36)18-23-20-37-26-14-10-9-13-24(23)26/h6-14,20-21,25,27-29,37H,4-5,15-19,36H2,1-3H3,(H,38,44)(H,39,46)(H,40,45)(H,42,43)(H,41,47,48)/t25-,27-,28-,29-/m0/s1 |
InChIキー |
VNEOHNUYPRAJMX-AMEOFWRWSA-N |
異性体SMILES |
CCCCOC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES |
CCCCOC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
正規SMILES |
CCCCOC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
その他のCAS番号 |
17554-05-1 |
配列 |
WLDF |
同義語 |
Boc-Leu-(31)-CCK4 BOC-Trp-Leu-Asp-Phe-NH2 BTLASP-NH2 butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide cholecystokinin (4), butyloxycarbonyl-Leu(31)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



